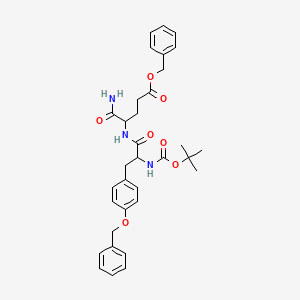
benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate is a complex organic compound that finds applications in various fields of scientific research. This compound is characterized by its unique structure, which includes benzyl, tert-butoxycarbonyl, tyrosyl, and alpha-glutaminate groups. These functional groups contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate typically involves multiple steps, each requiring specific reagents and conditionsThe final product is obtained through a series of coupling reactions, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as oxalyl chloride.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxalyl chloride, NBS, and various coupling agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding hydroxylamines or nitrones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, including binding to enzymes and receptors. The tert-butoxycarbonyl group serves as a protective group, which can be selectively removed under mild conditions to reveal reactive sites for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
- O-Benzyl-N-(tert-butoxycarbonyl)-L-serine
- N-Benzyl-tert-butylamine
- O-Benzyl-N-(tert-butoxycarbonyl)-D-serine
Uniqueness
Benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced versatility in synthetic applications and potential for diverse scientific research uses.
Properties
Molecular Formula |
C33H39N3O7 |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
benzyl 5-amino-4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C33H39N3O7/c1-33(2,3)43-32(40)36-28(20-23-14-16-26(17-15-23)41-21-24-10-6-4-7-11-24)31(39)35-27(30(34)38)18-19-29(37)42-22-25-12-8-5-9-13-25/h4-17,27-28H,18-22H2,1-3H3,(H2,34,38)(H,35,39)(H,36,40) |
InChI Key |
OFILAMKPQXKRRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(CCC(=O)OCC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















